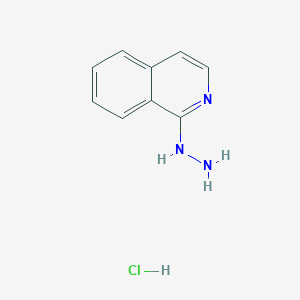
2-Pyrrolidin-2-ylpyrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-2-ylpyrazine hydrochloride is a nitrogen-containing heterocyclic compound that features both a pyrrolidine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-2-ylpyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with pyrazine derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts such as palladium or nickel, and the reactions are carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyrrolidin-2-ylpyrazine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazine or pyrrolidine compounds .
Applications De Recherche Scientifique
2-Pyrrolidin-2-ylpyrazine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-2-ylpyrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrrolidine-2-one: A related compound with a pyrrolidine ring, known for its diverse biological activities.
Pyrrolidinone derivatives: Compounds with similar structures and biological properties.
Uniqueness: 2-Pyrrolidin-2-ylpyrazine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
Propriétés
IUPAC Name |
2-pyrrolidin-2-ylpyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-7(10-3-1)8-6-9-4-5-11-8;/h4-7,10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGRKARSLVPCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1923088-57-6 |
Source


|
| Record name | Pyrazine, 2-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1923088-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Sodium 3-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butane-1-sulfonate](/img/structure/B7953579.png)
![[N'-(N-methyl-N-phenylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7953586.png)

![sodium [1-(2-methoxyethyl)-1H-pyrrol-2-yl]methanolate](/img/structure/B7953609.png)
![Sodium 2-morpholinothieno[2,3-d]thiazole-5-carboxylate](/img/structure/B7953615.png)
![piperidine, 4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-, dihydrochloride](/img/structure/B7953621.png)
![[(E)-benzylideneamino]-(diaminomethylidene)-methylazanium;iodide](/img/structure/B7953629.png)


